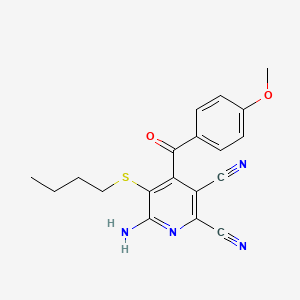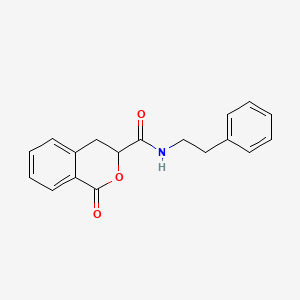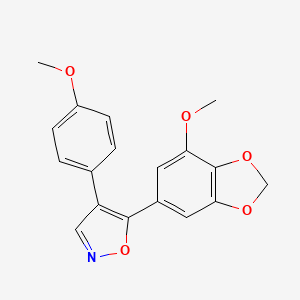![molecular formula C17H18ClFN2O2 B11041940 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one](/img/structure/B11041940.png)
1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring, a butynone moiety, and a chloro-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one typically involves multiple steps:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Chloro-fluorophenyl Group: This step involves the acylation of the diazepane ring with 2-(2-chloro-6-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine.
Attachment of the Butynone Moiety: The final step includes the coupling of the intermediate with 2-butyn-1-one using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The butynone moiety can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The butynone moiety may participate in covalent interactions with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
- 1-{4-[2-(2-Chlorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one
- 1-{4-[2-(2-Fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one
Comparison: Compared to its analogs, 1-{4-[2-(2-Chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-YL}-2-butyn-1-one exhibits enhanced pharmacological properties due to the presence of both chloro and fluoro substituents, which improve its metabolic stability and binding affinity.
This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18ClFN2O2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
1-[4-[2-(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepan-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C17H18ClFN2O2/c1-2-5-16(22)20-8-4-9-21(11-10-20)17(23)12-13-14(18)6-3-7-15(13)19/h3,6-7H,4,8-12H2,1H3 |
InChI Key |
FFRLLINETAFRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-3-phenylurea](/img/structure/B11041897.png)

![4-({[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}methyl)benzoic acid](/img/structure/B11041900.png)
![3-chloro-N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}benzamide](/img/structure/B11041903.png)
![5-(4-ethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11041914.png)
![3a-(2-methyl-3-oxobutan-2-yl)dihydropyrrolo[3,4-c]pyrrole-1,3,4,6(2H,5H)-tetrone](/img/structure/B11041920.png)
![2,8,8-Trimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041925.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11041931.png)
![1-(4-fluorophenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11041932.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)
![2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11041946.png)

